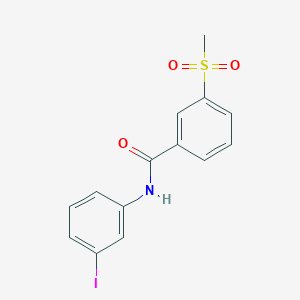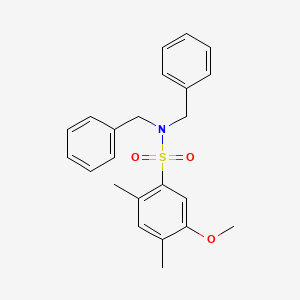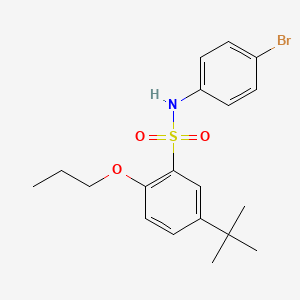
N-(3-iodophenyl)-3-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodophenyl)-3-methylsulfonylbenzamide, also known as ML-9, is a chemical compound that has been widely used in scientific research for its ability to inhibit myosin light chain kinase (MLCK). This enzyme plays a crucial role in the regulation of smooth muscle contraction and cell motility, making ML-9 a valuable tool for investigating these processes.
Mécanisme D'action
N-(3-iodophenyl)-3-methylsulfonylbenzamide works by inhibiting MLCK, which is responsible for the phosphorylation of myosin light chains. This phosphorylation is necessary for the activation of myosin, which in turn leads to smooth muscle contraction and cell motility. By inhibiting MLCK, N-(3-iodophenyl)-3-methylsulfonylbenzamide prevents this process from occurring, resulting in a decrease in smooth muscle contraction and cell motility.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-iodophenyl)-3-methylsulfonylbenzamide are primarily related to its ability to inhibit MLCK. This inhibition leads to a decrease in smooth muscle contraction and cell motility, which can have a range of effects depending on the specific context. For example, N-(3-iodophenyl)-3-methylsulfonylbenzamide has been shown to reduce airway smooth muscle contraction in a mouse model of asthma, suggesting that it could be a potential therapy for this condition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-iodophenyl)-3-methylsulfonylbenzamide is its specificity for MLCK, which allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, one limitation of N-(3-iodophenyl)-3-methylsulfonylbenzamide is its relatively low potency, which means that high concentrations are often required to achieve significant effects. Additionally, N-(3-iodophenyl)-3-methylsulfonylbenzamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for N-(3-iodophenyl)-3-methylsulfonylbenzamide research, including the development of more potent and specific MLCK inhibitors, the exploration of N-(3-iodophenyl)-3-methylsulfonylbenzamide's effects on other cellular processes, and the investigation of N-(3-iodophenyl)-3-methylsulfonylbenzamide's potential as a therapeutic agent for a range of conditions. Additionally, N-(3-iodophenyl)-3-methylsulfonylbenzamide could be used in combination with other drugs or therapies to enhance their efficacy. Overall, N-(3-iodophenyl)-3-methylsulfonylbenzamide is a valuable tool for scientific research and has the potential to contribute to a wide range of fields.
Méthodes De Synthèse
The synthesis of N-(3-iodophenyl)-3-methylsulfonylbenzamide involves the reaction of 3-iodoaniline with 3-methylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of around 130-133°C.
Applications De Recherche Scientifique
N-(3-iodophenyl)-3-methylsulfonylbenzamide has been used in a wide range of scientific research applications, including the study of smooth muscle contraction, cell migration, and cytoskeletal dynamics. It has also been used in the development of potential therapies for conditions such as asthma, hypertension, and cancer.
Propriétés
IUPAC Name |
N-(3-iodophenyl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO3S/c1-20(18,19)13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUUYQHHDRSYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-iodophenyl)-3-methylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)




![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)

![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)
![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)

![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)
![1-[2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7456810.png)

![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)